molecular formula C20H15ClN2O4S B385675 N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine CAS No. 720673-23-4

N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine

Cat. No.: B385675
CAS No.: 720673-23-4
M. Wt: 414.9g/mol
InChI Key: VPZHMIIZXUOVRW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step might involve a coupling reaction using a furan derivative.

    Attachment of the benzenesulfonyl group: This can be done via sulfonylation reactions using sulfonyl chlorides.

    Addition of the 4-chlorophenylmethyl group: This step might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzenesulfonyl group.

    Reduction: Reduction reactions could target the oxazole ring or the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonyl chlorides, amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
  • 4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Uniqueness

The uniqueness of N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine lies in its specific combination of functional groups and aromatic systems, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c21-15-10-8-14(9-11-15)13-22-19-20(23-18(27-19)17-7-4-12-26-17)28(24,25)16-5-2-1-3-6-16/h1-12,22H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZHMIIZXUOVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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